4-(2-Fluorobenzoyl)piperidine hydrochloride
Overview
Description
4-(2-Fluorobenzoyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in PET Imaging
4-(2-Fluorobenzoyl)piperidine hydrochloride has been explored for its potential in PET imaging. The compound, specifically 4-(4-[18F]-fluorobenzyl)piperidine, was synthesized and evaluated as a PET radioligand targeting NR2B NMDA receptors. However, the study concluded that due to poor brain penetration and significant defluorination in vivo, it's not suitable for imaging NR2B NMDA receptors (Labas et al., 2011).
Pharmacological Evaluation
A series of novel 4-(4-fluorobenzoyl)piperidine derivatives were synthesized and evaluated for their affinity and pharmacological profile targeting serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. These compounds, owing to their high affinity, particularly for the central 5-HT2A receptors, could potentially lead to new atypical antipsychotics (Diouf et al., 1999).
Synthesis Methods
Efficient synthesis methods for compounds involving this compound, such as the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, have been documented. The process involves multiple steps, yielding the compound with a significant overall yield, highlighting the compound's versatility in synthesis applications (Hao Jing-shan, 2006).
Therapeutic Research
The compound has also been a part of therapeutic research, such as its inclusion in new fibrates containing the piperidine moiety. One of the synthesized compounds demonstrated superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to known medications in animal models, showing its potential in therapeutic applications (Komoto et al., 2000).
Safety and Hazards
The compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCFQMBSDJUUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525111 | |
Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64671-29-0 | |
Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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